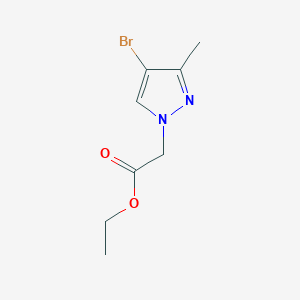

ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromo group and a methyl group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various pyrazole derivatives with potential biological activities.

Aplicaciones Científicas De Investigación

Biochemical Properties

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate exhibits significant biochemical activity, particularly in enzyme inhibition and cellular signaling modulation.

Key Properties:

- Enzyme Interaction: The compound acts as an inhibitor for enzymes such as liver alcohol dehydrogenase, impacting metabolic pathways crucial for disease progression.

- Cellular Effects: It influences cell signaling pathways involved in oxidative stress responses, potentially affecting apoptosis and cell proliferation.

Synthetic Methods

The synthesis of this compound can be achieved through various methods:

Common Synthetic Routes:

- Cyclocondensation: Involves the reaction of hydrazines with 1,3-dicarbonyl compounds.

- Bromination: The bromination of pyrazole derivatives followed by esterification is a prevalent method.

Industrial Production:

In industrial settings, optimized reaction conditions are employed to ensure high yield and purity. Techniques such as continuous flow reactors enhance efficiency during large-scale production.

Scientific Research Applications

This compound has a wide range of applications across various scientific disciplines:

Medicinal Chemistry

The compound serves as a valuable building block in the development of bioactive molecules. It has shown potential in:

- Anticancer Activity: Preliminary studies suggest it may inhibit tumor growth pathways.

- Anti-inflammatory Effects: Its ability to modulate enzyme activity indicates potential therapeutic use in inflammatory conditions.

Biological Studies

In biological research, this compound is utilized to study:

- Enzyme Inhibition: Investigating its role as an enzyme inhibitor can lead to insights into metabolic regulation.

- Receptor Modulation: It can bind to receptor sites, altering cellular signaling pathways.

Materials Science

The compound is also applied in materials science for the development of novel materials with specific electronic and optical properties. Its unique structure allows for modifications that enhance material performance.

Case Studies and Research Findings

Several studies have highlighted the biological effects and potential applications of this compound:

Study on Enzyme Inhibition:

Research demonstrated that this compound effectively inhibits liver alcohol dehydrogenase, showcasing its role in metabolic pathway modulation.

Cellular Signaling Modulation:

Investigations indicated that it affects signaling pathways related to apoptosis and cell proliferation, suggesting its utility in cancer therapies.

Comparative Analysis:

Compared to similar compounds like ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate, the brominated version exhibited enhanced reactivity and biological potency due to the larger size and electronegativity of bromine.

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but with an additional methyl group, which may alter its reactivity and biological activity.

4-Bromo-1H-pyrazole: Lacks the ethyl acetate group, making it less versatile in synthetic applications.

3,5-Dimethyl-1H-pyrazole: Lacks the bromo group, affecting its potential for substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it a valuable intermediate in various chemical and biological applications.

Actividad Biológica

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative with notable biological activities, including potential applications in medicinal chemistry and agrochemicals. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H9BrN2O2

- Molecular Weight : 233.06 g/mol

This compound exhibits various biological activities primarily through its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of liver alcohol dehydrogenase, influencing metabolic pathways related to alcohol metabolism.

- Cell Signaling : It has been shown to affect oxidative stress response pathways, indicating a role in cellular defense mechanisms against oxidative damage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition observed |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects noted |

| Liver Cancer | HepG2 | Potential for therapeutic use |

| Colorectal Cancer | HCT116 | Promising results in vitro |

The compound's ability to inhibit cancer cell proliferation suggests it could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various microbial strains:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Effective against some strains |

| Candida albicans | Antifungal activity observed |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies and Experimental Data

A study on related pyrazole compounds revealed that structural modifications significantly affect biological activity. For instance, the introduction of halogen groups enhanced both anticancer and antimicrobial activities, suggesting that this compound's bromine substitution plays a crucial role in its efficacy .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), which is essential for central nervous system-targeted therapies.

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIORGJMRTYFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.